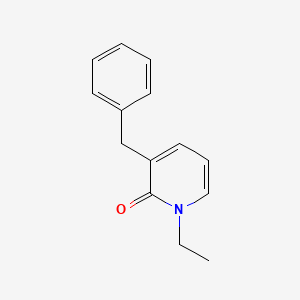
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 1-position and a phenylmethyl group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Pyridinone derivatives are explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 1-methyl-3-(phenylmethyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(methyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(phenyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- exhibits unique properties due to the presence of both ethyl and phenylmethyl substituents. These groups influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
属性
CAS 编号 |
57690-48-9 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
3-benzyl-1-ethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-2-15-10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI 键 |
MHUSNXHQJACWBH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C(C1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
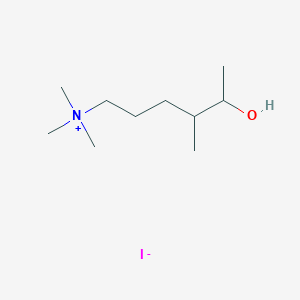
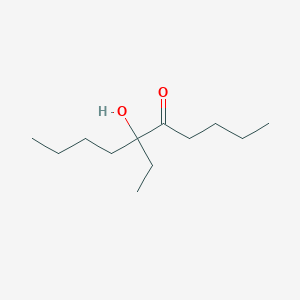
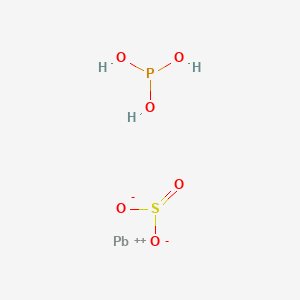
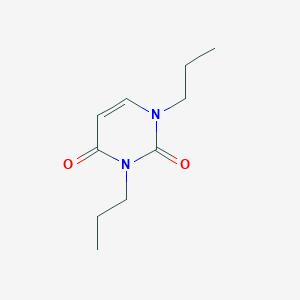
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
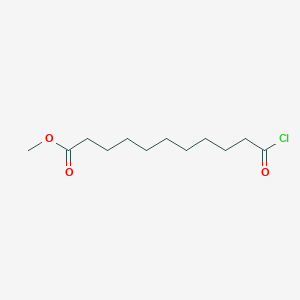
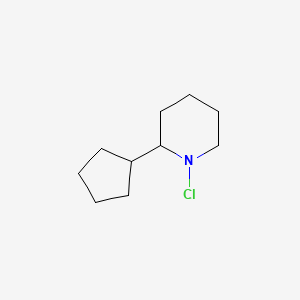

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)

